2,3,4-trinitro-1H-pyrrole

Overview

Description

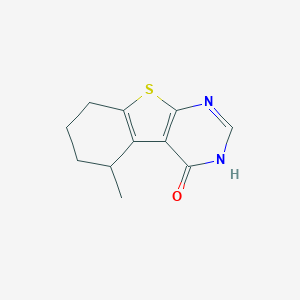

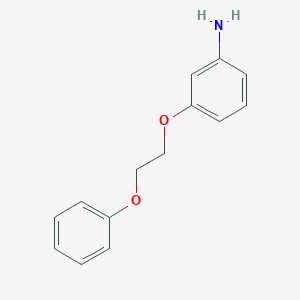

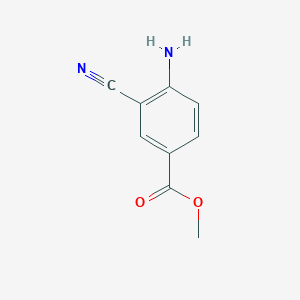

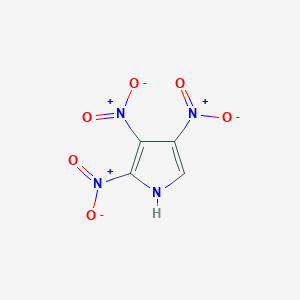

2,3,4-Trinitro-1H-pyrrole is a chemical compound with the molecular formula C4H2N4O6 . It is a type of pyrrole, which is a class of compounds containing a five-membered aromatic ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of 2,3,4-trisubstituted 1H-pyrroles has been reported in the literature . A copper-catalyzed regioselective synthesis of 2,3,4-trisubstituted 1H-pyrroles using a novel three-component coupled domino reaction of aldehydes, ketones, and alkyl isocyanoacetates has been described . This transformation proceeds through the formation of a chalcone followed by a [3+2] cycloaddition reaction .Molecular Structure Analysis

The molecular structure of 2,3,4-Trinitro-1H-pyrrole consists of a pyrrole ring with three nitro groups attached to it . The molecular weight of this compound is 202.08 .Scientific Research Applications

High-Energy-Density Compounds

- A study highlighted the potential of 2,3,4-trinitro-1H-pyrrole as a high-energy-density compound. Through computational analysis, it was found to have excellent detonation properties, making it a candidate for energetic materials. This is based on its thermodynamic and kinetic stability, as well as its detonation velocity and pressure (Li, Li, & Li, 2019).

Electrochemical Studies

- Another research focused on the electrochemical properties of different pyrrole derivatives. It investigated the electron-transfer processes in these compounds, which could have implications in fields like materials science and electronics (Goetsch et al., 2014).

Molecular Receptor Applications

- A study on tetra-TTF calix[4]pyrrole, a derivative of pyrrole, examined its abilities as a receptor for electron-deficient neutral guests. This suggests potential applications in molecular recognition and sensor technology (Nielsen et al., 2004).

Synthesis and Reactivity

- Research on regioselective synthesis of trisubstituted pyrroles, including 2,3,4-trinitro-1H-pyrrole, provides insights into synthetic chemistry and the creation of novel organic compounds with potential applications in pharmaceuticals and materials science (Wang et al., 2011).

Electrochromic Applications

- A study on a new star-shaped pyrrole monomer, which includes a pyrrole core, explored its electrochromic applications. This indicates potential uses in smart materials and display technologies (Ak, Ak, & Toppare, 2006).

Pyrrole-Fused Azacoronene Family

- The influence of replacing dialkoxybenzenes in a pyrrole-fused azacoronene family was studied, showing how such modifications affect optical and electronic properties. This research could inform the development of novel optoelectronic materials (Takase et al., 2013).

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of 2,3,4-Trinitro-1H-pyrrole. High-pressure studies of similar compounds have revealed interesting properties and behaviors , suggesting that similar studies on 2,3,4-Trinitro-1H-pyrrole could yield valuable insights.

properties

IUPAC Name |

2,3,4-trinitro-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N4O6/c9-6(10)2-1-5-4(8(13)14)3(2)7(11)12/h1,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZLUBGUFYOZDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-trinitro-1H-pyrrole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Methylamino)acetyl]morpholine](/img/structure/B183425.png)

![1-[4-(Bromomethyl)phenyl]propan-1-one](/img/structure/B183427.png)

methanone](/img/structure/B183428.png)